PF-AKT400 An Overview: PF-AKT400 is a broadly selective, potent, ATP-competitive Akt inhibitor . It displays 900-fold greater selectivity for PKBα (IC50=0.5 nM) than PKA (IC50=450 nM) . This compound provides significantly enhanced selectivity for Akt relative to earlier leads .
Field: Biomedical research, specifically oncology
Application: PF-AKT400 has shown promise in preclinical and clinical trials for various types of cancer It works by blocking the activity of the Akt enzyme, which can prevent the growth of cancer cells
Methods: Typical kinase experiments involve mixing the compound with a reaction buffer, ATP, and the protein of interest After incubation, the levels of phosphorylation are typically measured
Field: Cellular biology and signal transduction
Application: The PI3K/Akt/mTOR pathway is an intracellular signaling pathway important in apoptosis (cell death). .
Methods: In vitro studies with cells that are treated with PF-AKT400, followed by analysis of the pathway activation through techniques like Western blotting
Results: The specific outcomes would depend on the particular research context. .
PF-AKT400 is a potent and selective inhibitor of the Akt protein kinase, which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is categorized as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase. PF-AKT400 demonstrates a remarkable selectivity profile, exhibiting over 900-fold greater selectivity for Protein Kinase B alpha (PKBα) compared to Protein Kinase A, with an IC50 value of 0.5 nM for PKBα and 450 nM for Protein Kinase A .
PF-AKT400 exhibits significant biological activity as an Akt inhibitor. It has been shown to effectively reduce phosphorylated S6 ribosomal protein levels, indicating a decrease in mTOR signaling, which is often upregulated in cancerous tissues. The compound's ability to inhibit Akt activity has been linked to its potential use in cancer therapy, particularly in tumors characterized by aberrant Akt signaling pathways .
The synthesis of PF-AKT400 involves the construction of an elaborated 3-aminopyrrolidine scaffold. This synthetic route allows for the introduction of various functional groups that enhance the compound's potency and selectivity. Detailed synthetic protocols typically include steps such as amination reactions and cyclization processes to achieve the desired chemical structure .
PF-AKT400 is primarily researched for its applications in cancer therapy due to its ability to inhibit Akt signaling pathways that are frequently dysregulated in tumors. Its selective inhibition profile makes it a promising candidate for targeted therapies aimed at cancers with high levels of Akt activation. Additionally, it may have potential applications in other diseases where Akt signaling plays a critical role, such as diabetes and neurodegenerative disorders .
Interaction studies of PF-AKT400 have demonstrated its efficacy in inhibiting various Akt-dependent cellular processes. In vitro assays show that PF-AKT400 effectively reduces cell viability and induces apoptosis in cancer cell lines that exhibit high levels of Akt activation. Furthermore, studies have indicated that PF-AKT400 can modulate downstream signaling pathways associated with cell growth and survival, further supporting its potential therapeutic applications .
Several compounds exhibit similar mechanisms of action as PF-AKT400 but differ in their selectivity profiles and potency. Below is a comparison highlighting the uniqueness of PF-AKT400.
Compound Name | Selectivity Profile | IC50 (nM) | Notes |
---|---|---|---|
PF-04691502 | Selective for Akt | 1.2 | Earlier lead compound with less potency |
GSK690693 | Broad spectrum | 20 | Less selective than PF-AKT400 |
MK-2206 | Selective for all isoforms of Akt | 50 | Less potent than PF-AKT400 |
AZD5363 | Broadly selective | 10 | Competes with multiple kinases |
PF-AKT400 stands out due to its exceptional selectivity for PKBα and its low IC50 values compared to other inhibitors, making it a valuable tool for both research and therapeutic applications targeting the Akt pathway .